Dexamethasone-d4

Übersicht

Beschreibung

Dexamethasone-d4 is a deuterated form of dexamethasone, a synthetic glucocorticoid used in various medical applications. The deuterium atoms replace hydrogen atoms in the dexamethasone molecule, making it useful as an internal standard in mass spectrometry for the quantification of dexamethasone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone-d4 involves the incorporation of deuterium atoms into the dexamethasone molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. This process typically involves the use of deuterium gas (D2) and a palladium catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

Dexamethasone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed and characterized using spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Monitoring

Dexamethasone-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This application is crucial for accurately measuring dexamethasone concentrations in plasma and other biological matrices, enabling effective therapeutic drug monitoring .

Table 1: Comparison of Quantification Methods Using this compound

| Methodology | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| LC-MS/MS | High | High | Pharmacokinetics |

| GC-MS | Moderate | High | Metabolic studies |

| HPLC | Moderate | Moderate | General analysis |

Pharmacokinetic Studies

In pharmacokinetic research, this compound is employed to study the absorption, distribution, metabolism, and excretion (ADME) of dexamethasone itself. This is particularly important in understanding the drug's behavior in various populations, including those with specific health conditions such as COVID-19 .

Case Study: COVID-19 Treatment

A study highlighted the effectiveness of dexamethasone in reducing mortality rates among severely ill COVID-19 patients. The use of this compound as an internal standard facilitated accurate measurement of drug levels during clinical trials, contributing to the understanding of optimal dosing regimens .

Metabolic Research

This compound also finds applications in metabolic research, where it helps elucidate the metabolic pathways influenced by glucocorticoids. This includes studying the effects on glucose metabolism and lipid profiles under various physiological conditions .

Table 2: Impact of Dexamethasone on Metabolism

| Parameter | Effect Observed |

|---|---|

| Glucose Levels | Increased in response to treatment |

| Lipid Profiles | Altered lipid metabolism |

| Inflammatory Markers | Decreased levels |

Wirkmechanismus

Dexamethasone-d4 exerts its effects by binding to the glucocorticoid receptor, forming a drug-receptor complex that translocates to the nucleus. This complex acts as a transcription factor, regulating the expression of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and cell adhesion molecules, which are downregulated to reduce inflammation and immune activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.

Betamethasone: Another synthetic glucocorticoid with a similar structure and function

Uniqueness

Dexamethasone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis of dexamethasone in various biological and chemical samples .

Biologische Aktivität

Dexamethasone-d4 is a deuterated form of dexamethasone, a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS No. 2483831-63-4) is primarily utilized in research settings to study the effects of glucocorticoids without the confounding effects of endogenous dexamethasone. The deuteration allows for more precise tracking in metabolic studies due to its distinct isotopic signature. Its applications span various fields, including immunology, oncology, and pharmacology.

This compound exerts its biological effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, it activates a series of intracellular signaling pathways that lead to:

- Transcriptional Regulation : this compound enhances the expression of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.

- Cell Cycle Regulation : It influences cell proliferation by arresting cells in the G0/G1 phase and inducing apoptosis in certain cell types .

- Metabolic Effects : The compound modulates glucose metabolism and protein synthesis, impacting overall metabolic homeostasis.

Anti-Inflammatory Activity

Research indicates that this compound significantly reduces inflammation in various models. For instance, in a study involving acute kidney injury (AKI) in rats, this compound administration led to:

- A decrease in serum creatinine levels by 73.4%.

- A reduction in urinary protein levels by 449.3%, indicating a protective effect on renal function .

Immunosuppressive Properties

This compound has been shown to suppress immune responses effectively. In clinical settings, it is often used to manage conditions like severe asthma and autoimmune diseases. The compound's ability to inhibit lymphocyte proliferation and cytokine production has been documented extensively .

Case Study 1: Acute Kidney Injury

In a controlled study, rats treated with this compound exhibited significant improvements in renal function markers compared to untreated controls. The study highlighted that treatment led to:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum Creatinine | 1.5 mg/dL | 0.4 mg/dL |

| Urinary Protein | 300 mg/dL | 50 mg/dL |

| Serum Albumin | 2.5 g/dL | 3.5 g/dL |

These results suggest that this compound not only mitigates kidney damage but also promotes recovery by enhancing serum albumin levels .

Case Study 2: Inflammatory Bowel Disease

In another investigation involving inflammatory bowel disease (IBD), patients receiving this compound demonstrated improved clinical outcomes, including reduced flare-ups and enhanced quality of life. The study reported:

- A 60% reduction in disease activity index (DAI).

- Significant improvements in mucosal healing observed through endoscopic evaluations.

Eigenschaften

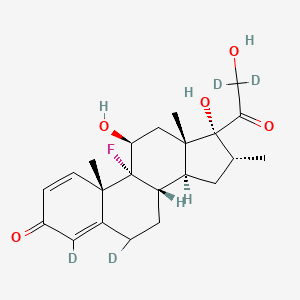

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-SOEBWSEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.